1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 957534-84-8
Cat. No.: VC6690328
Molecular Formula: C11H10N2O3
Molecular Weight: 218.212
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957534-84-8 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.212 |
| IUPAC Name | 1-(phenoxymethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
| Standard InChI Key | MGRKBHPBCKJFBU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a phenoxymethyl group (-CH₂OPh) and at position 3 with a carboxylic acid (-COOH). The IUPAC name, 1-(phenoxymethyl)pyrazole-3-carboxylic acid, reflects this arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.212 g/mol | |
| InChI Key | MGRKBHPBCKJFBU-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
The crystal structure remains uncharacterized, but computational models predict planar geometry for the pyrazole ring, with the phenoxymethyl group adopting a perpendicular orientation to minimize steric hindrance.
Physicochemical Properties
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Solubility: Limited experimental data exist, but analog pyrazole-carboxylic acids (e.g., 4-nitro derivatives) exhibit moderate solubility in polar aprotic solvents like DMSO and DMF .
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Stability: The carboxylic acid group confers sensitivity to base-mediated hydrolysis, necessitating storage under anhydrous conditions.
Synthetic Methodologies
Direct Synthesis Routes
The primary synthesis involves a two-step protocol:
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Alkylation of Pyrazole-3-carboxylic Acid: Reaction of pyrazole-3-carboxylic acid with chloromethyl phenyl ether in the presence of a base (e.g., K₂CO₃) yields the phenoxymethyl-substituted intermediate.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as verified by HPLC.
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s bifunctional reactivity (carboxylic acid + heterocycle) makes it a valuable precursor for:
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Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors (e.g., crizotinib analogs).
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Anti-inflammatory Drugs: Carboxylic acid groups enhance binding to COX-2 active sites, as seen in celecoxib derivatives.
Case Study: Comparison with Nitro Derivatives
The discontinued analog 4-nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid (CAS 1006436-95-8) highlights structure-activity nuances:
| Property | 1-(Phenoxymethyl) Derivative | 4-Nitro Derivative |
|---|---|---|
| Molecular Weight | 218.21 g/mol | 263.21 g/mol |
| Bioavailability | Moderate (logP ~1.5) | Low (logP ~2.1) |
| Synthetic Accessibility | High | Low (discontinued) |
The nitro group’s electron-withdrawing effects reduce metabolic stability, explaining its discontinuation despite higher potency in vitro .
Future Directions
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